REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([O:12]C)=[CH:7]2.B(Br)(Br)Br.ClCCl>ClCCCl>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([OH:12])=[CH:7]2
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Name
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|
Quantity
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0.8 g
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Type
|
reactant
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Smiles
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ClC=1N=CC=C2C=C(C=NC12)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
20.55 mL
|
Type
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reactant
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The brown heterogeneous mixture was stirred at RT
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated to 60° C. in oil bath
|
Type
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STIRRING
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Details
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stirred for 3 h
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
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It was cooled to 0° C. by ice bath
|
Type
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CUSTOM
|
Details
|
quenched with sat. Na2CO3 very slowly
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Type
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ADDITION
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Details
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100 ml EtOH was added to the resulting residue
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Type
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FILTRATION
|
Details
|
The white precipitate was filtered out
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C=C(C=NC12)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |